molecular formula C13H9F4NO B8168028 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8168028
M. Wt: 271.21 g/mol
InChI Key: UOTYDDJYHPUYPY-UHFFFAOYSA-N
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Description

4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative of high interest in medicinal chemistry and materials science research. As a multifunctional aromatic amine, it serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the development of potential pharmaceutical candidates. The incorporation of both fluoro and trifluoromethoxy substituents is a common strategy in drug design, as these groups can significantly influence a compound's electronic properties, metabolic stability, and membrane permeability . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers value this chemical for constructing molecular libraries and exploring structure-activity relationships (SAR) in lead optimization projects. Its structure is related to other biphenyl amines studied in research contexts, which have been explored for interactions with various biological targets . Proper handling procedures should be followed, and all safety data sheets must be consulted before use in any laboratory setting.

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-6-5-8(7-11(10)18)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTYDDJYHPUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for biphenyl synthesis, leveraging palladium catalysis to unite aryl halides and boronic acids. For 4-fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine, two coupling strategies emerge:

Route A: Pre-functionalized Coupling Partners

  • Boronic Acid Component : 3-Nitro-4-fluorophenylboronic acid.

  • Halide Component : 2-Bromo-(trifluoromethoxy)benzene.

  • Conditions : Pd(PPh₃)₄ (1–2 mol%), K₂CO₃ (2 equiv), toluene/water (3:1), 80°C, 12–24 h.

  • Outcome : Direct formation of 4-fluoro-3-nitro-2'-(trifluoromethoxy)biphenyl.

Route B: Post-Coupling Functionalization

  • Boronic Acid : 3-Nitro-4-fluorophenylboronic acid.

  • Halide : 2-Methoxybromobenzene.

  • Conditions : Similar to Route A, yielding 4-fluoro-3-nitro-2'-methoxybiphenyl.

  • Follow-Up : Demethylation (BBr₃, CH₂Cl₂, −78°C to rt) converts methoxy to phenol, followed by trifluoromethylation (CuI, TMSCF₃, DMF, 60°C).

Nitro Group Reduction to Amine

Catalytic hydrogenation is the most reliable method for converting nitro to amine, as demonstrated in biphenyl systems:

Procedure :

  • Substrate : 4-Fluoro-3-nitro-2'-(trifluoromethoxy)biphenyl.

  • Catalyst : 10% Pd/C (10–20 wt%).

  • Conditions : H₂ (1 atm), ethanol, 3–6 h, rt.

  • Yield : >95% (analogous to [1,1'-biphenyl]-3-amine synthesis).

Mechanistic Insight :
Hydrogenation proceeds via adsorption of nitro groups onto Pd surfaces, followed by sequential reduction (NO₂ → NHOH → NH₂).

Challenges in Trifluoromethoxy Group Introduction

Introducing the -OCF₃ group poses significant hurdles due to the poor nucleophilicity of trifluoromethoxide. Two strategies are viable:

Direct Coupling with Trifluoromethoxy-Substituted Halides

  • Limitation : Limited commercial availability of 2-bromo-(trifluoromethoxy)benzene necessitates custom synthesis.

  • Synthesis Pathway :

    • Nitration : 2-Bromophenol → 2-bromo-4-nitrophenol.

    • Trifluoromethylation : AgF, CF₃SiMe₃, CH₃CN, 60°C.

    • Halogenation : PBr₃, CH₂Cl₂, 0°C.

Late-Stage Trifluoromethylation of Phenols

  • Reagents : (Trifluoromethyl)copper complexes or Togni’s reagent (CF₃-containing hypervalent iodine).

  • Example :

    • Substrate : 2'-Hydroxy-4-fluoro-3-nitrobiphenyl.

    • Conditions : CuI (20 mol%), TMSCF₃ (3 equiv), DMF, 60°C, 24 h.

    • Yield : ~60–70% (based on analogous trifluoromethylations).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (Estimated)
Route A (Direct) Fewer steps; high atom economyRequires rare 2-bromo-(trifluoromethoxy)benzene80–85%
Route B (Stepwise) Uses commercially available intermediatesMulti-step; lower overall yield65–70%

Optimization of Critical Steps

Suzuki Coupling Efficiency

  • Base Selection : K₃PO₄ enhances coupling efficiency for electron-deficient aryl halides compared to K₂CO₃.

  • Solvent Systems : Dioxane/water (4:1) improves solubility of nitro-substituted boronic acids.

Trifluoromethylation Yield Improvement

  • Additives : 1,10-Phenanthroline (10 mol%) stabilizes Cu(I), enhancing CF₃ transfer.

  • Temperature : Elevated temperatures (80–100°C) drive equilibrium toward product formation.

Spectroscopic Characterization

Key diagnostic signals for the target compound include:

  • ¹H NMR :

    • Aromatic protons: δ 6.8–7.4 ppm (multiplet, biphenyl system).

    • NH₂: δ 4.1 ppm (broad singlet, exchangeable).

  • ¹⁹F NMR :

    • -OCF₃: δ −58 ppm (singlet).

    • -F: δ −110 ppm (singlet).

  • IR : N-H stretches (3369, 3294 cm⁻¹), C-F (1100 cm⁻¹), and C-O-C (1246 cm⁻¹).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

  • Safety : Exothermic nitro reductions require controlled H₂ addition and temperature monitoring .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The primary amine group (-NH₂) at position 3 enables nucleophilic substitution under acidic or basic conditions.

Reaction Conditions Outcome Source
Diazotization & CouplingNaNO₂, HCl (0–5°C), followed by coupling with phenols or aminesFormation of azo derivatives
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CSecondary or tertiary amines

Key Findings :

  • The trifluoromethoxy group at position 2' deactivates the adjacent ring, directing substitution to the amine-bearing ring.

  • Diazonium intermediates are stabilized by electron-withdrawing groups, enabling coupling with electron-rich aromatics.

Oxidation Reactions

The amine group can undergo oxidation to nitro or nitroso derivatives, depending on the oxidizing agent.

Oxidizing Agent Conditions Product Source
KMnO₄H₂SO₄, 100°CNitro derivative (NO₂),
mCPBACH₂Cl₂, RTN-Oxide

Mechanistic Insight :

  • Strong oxidants like KMnO₄ convert -NH₂ to -NO₂, while peracids (e.g., mCPBA) yield N-oxides through electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS, with regioselectivity governed by substituents.

Reaction Reagent Position Yield Source
NitrationHNO₃, H₂SO₄Para to -NH₂65–70%
SulfonationSO₃, H₂SO₄Meta to -CF₃O55%

Steric and Electronic Effects :

  • The -CF₃O group at position 2' directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature.

  • The -NH₂ group activates the ring, favoring para substitution.

Cross-Coupling Reactions

The biphenyl core participates in palladium-catalyzed cross-couplings, enabling further functionalization.

Coupling Type Catalyst Substrate Product Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsPolysubstituted biphenyls ,
Buchwald-HartwigPd₂(dba)₃, XPhosAryl halidesN-Aryl derivatives

Example Reaction :

  • Suzuki coupling with 4-methoxyphenylboronic acid under Pd catalysis yields 3-amino-4-fluoro-2'-(trifluoromethoxy)-4''-methoxy-1,1':4',1''-terphenyl .

Reduction Reactions

The amine group can be reduced under specific conditions, though this is less common due to its stability.

Reducing Agent Conditions Product Notes Source
H₂, Raney NiEtOH, 50°C, 3 atmPartially saturated biphenylSelective C=C reduction

Acid-Base Reactions

The aromatic amine forms salts with strong acids, enhancing solubility for synthetic applications.

Acid Product Application Source
HCl (g)Hydrochloride saltCrystallization & purification
H₂SO₄Sulfate saltIntermediate for sulfonamides

Functionalization via Protecting Groups

The -NH₂ group is often protected to enable selective reactions elsewhere on the molecule.

Protecting Group Reagent Deprotection Source
Acetyl (Ac)Ac₂O, pyridineNaOH, H₂O, reflux
Boc (tert-butoxycarbonyl)Boc₂O, DMAPTFA, CH₂Cl₂

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents. Studies have shown that 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models, suggesting potential as a lead compound for developing new anticancer therapies .

Antiviral Properties

In the realm of antiviral research, this compound has been evaluated for its ability to inhibit viral replication. Preliminary findings suggest that it may interfere with viral entry or replication mechanisms, making it a candidate for further investigation in antiviral drug development .

Fluorinated Polymers

Due to its unique fluorinated structure, 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is being explored for use in synthesizing high-performance fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Liquid Crystalline Materials

The compound's biphenyl structure allows it to exhibit liquid crystalline properties. This characteristic is useful in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research has focused on optimizing the alignment and response times of liquid crystalline materials incorporating this compound to enhance display performance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits proliferation of cancer cellsEffective against breast cancer cell lines
Antiviral PropertiesPotential inhibition of viral replicationEarly-stage antiviral activity observed
Fluorinated PolymersSynthesis of high-performance polymersEnhanced thermal stability and chemical resistance
Liquid Crystalline MaterialsDevelopment of LCDs and optoelectronic devicesImproved alignment and response times

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine. These derivatives showed improved selectivity and potency against specific cancer types, paving the way for new therapeutic strategies .
  • Fluorinated Polymer Research : Researchers at a leading materials science institute investigated the incorporation of this compound into polymer matrices. Their findings indicated that the resulting materials exhibited superior mechanical properties compared to non-fluorinated counterparts, indicating potential industrial applications .
  • Liquid Crystal Application : A recent publication detailed experiments on liquid crystalline phases formed by this compound. The results demonstrated enhanced electro-optical properties, suggesting its viability for future display technologies .

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine ()
  • Structure : Trifluoromethoxy at 4' instead of 2'; lacks the 4-fluoro substituent.
  • Synthesis : Prepared via Suzuki coupling using (4-(trifluoromethoxy)phenyl)boronic acid, yielding a brown oil (82% yield) .
  • Properties : 1H NMR (CDCl₃) shows aromatic protons at δ 7.58–7.19 ppm. Functionalized to 2-iodobenzamide with 35% yield .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl ()
  • Structure : Trifluoromethyl at 4' instead of trifluoromethoxy.
  • Properties : Higher electron-withdrawing effect of CF₃ vs. OCF₃ may reduce nucleophilicity of the amine. Purity: 95% .

Fluorinated Biphenyl Amines

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine ()
  • Structure : Methyl at 2' and fluorine at 4'; lacks trifluoromethoxy.
  • Properties : CAS 1694468-64-8; molecular weight 201.24 g/mol. Requires careful handling due to toxicity risks .
  • Key Difference : Methyl substituent introduces steric hindrance, while fluorine modulates electronic properties.
3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine ()
  • Structure : Three fluorine atoms at 3', 4', 5' positions; amine at 2.
  • Synthesis : Improved method yields 7% via sequential fluorination and coupling.
  • Application : Key intermediate for Fluxapyroxad, a fungicide .

Functionalized Derivatives

N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (3da, )
  • Structure : Oxazolyl heterocycle at 5 position; benzylamine substituent.
  • Properties : Melting point 163–165°C; characterized by 1H/13C NMR and IR .
  • Key Difference : Heterocyclic moieties enhance π-π stacking interactions, relevant for material science applications.
2-Iodo-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)benzamide ()
  • Structure : Amide derivative of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine.
  • Properties : Off-white powder; 1H NMR δ 7.95–7.28 ppm. Used without further purification in subsequent reactions .

Key Findings and Implications

  • Substituent Effects : Trifluoromethoxy groups enhance electron-withdrawing properties and metabolic stability compared to methyl or fluorine .
  • Positional Isomerism : 2'- vs. 4'-substitution alters molecular symmetry and intermolecular interactions, impacting crystallization and solubility .
  • Functionalization Potential: The 3-amine group enables derivatization into amides or heterocyclic compounds, broadening pharmacological applicability .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.58–7.19 ppm) and amine protons (δ 3.75 ppm, broad singlet) .
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 282.09 .
  • Chromatography : TLC (Rf = 0.39 in benzene/methanol) monitors reaction progress .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityReference
Aromatic (ortho to F)7.58–7.54m
Aromatic (meta to CF₃O)7.28–7.19m
Amine (-NH₂)3.75br s

What strategies mitigate instability during storage?

Q. Advanced Research Focus

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use anhydrous solvents and moisture-free environments to avoid hydrolysis of the trifluoromethoxy group .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions for long-term experiments .

How do fluorine substituents influence reactivity?

Q. Basic Research Focus

  • Electron-Withdrawing Effects : Fluorine at the 4-position directs electrophilic substitution to the 2'-position .
  • Steric Hindrance : The trifluoromethoxy group reduces rotational freedom in the biphenyl system, favoring planar conformations for π-π stacking .
  • Polarity : Enhances solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

How to resolve contradictions in reported biological activities?

Q. Advanced Research Focus

  • Assay Validation : Use orthogonal methods (e.g., SPR vs. cell-based assays) to confirm target engagement .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., dehalogenated analogs) that may skew results .
  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to assess specificity .

Q. Methodological Notes

  • Synthesis Optimization : Scale-up reactions require precise stoichiometry to avoid dimerization byproducts.
  • Data Reproducibility : Report solvent lot numbers and catalyst sources to ensure consistency.
  • Safety : Follow ECHA guidelines for handling fluorinated amines (e.g., PPE, fume hoods) .

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